molecular formula C18H17Cl2NOS B1359642 3,5-Dichloro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-90-1

3,5-Dichloro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1359642
CAS No.: 898787-90-1
M. Wt: 366.3 g/mol
InChI Key: VHBPWSWQRXCDPU-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves multiple steps, typically starting with the chlorination of benzophenone derivatives. The thiomorpholine moiety is introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 3,5-Dichlorobenzophenone
  • Thiomorpholine
  • Benzophenone derivatives with various substituents

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBPWSWQRXCDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643392
Record name (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-90-1
Record name (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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